molecular formula C18H42O21 B018069 Raffinose CAS No. 17629-30-0

Raffinose

Cat. No. B018069
CAS RN: 17629-30-0
M. Wt: 594.5 g/mol
InChI Key: BITMAWRCWSHCRW-PFQJHCPISA-N
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Description

Raffinose is a trisaccharide composed of galactose, glucose, and fructose that occurs naturally in a wide variety of plants. It belongs to the raffinose family of oligosaccharides (RFOs), which play several roles in plant physiology, including carbohydrate transport and protection against stress. Due to the absence of α-galactosidase in the human digestive tract, RFOs can lead to intestinal disturbances when ingested in large amounts. Despite these anti-nutritional factors, raffinose and its related oligosaccharides have been recognized for their potential health benefits, such as promoting the growth of beneficial gut microflora and possessing antioxidant properties (Jian Zhang et al., 2019); (M. Banti, 2021).

Synthesis Analysis

Raffinose is synthesized in plants as part of the RFO biosynthesis pathway, which involves the enzyme galactinol synthase (GolS). This enzyme catalyzes the initial step, synthesizing galactinol from UDP-D-galactose and myo-inositol, which is then used to synthesize raffinose and other oligosaccharides. This pathway is crucial for plant responses to various stress conditions (T. B. dos Santos & L. Vieira, 2020).

Molecular Structure Analysis

Raffinose's molecular structure consists of a galactose unit linked to sucrose (a disaccharide of glucose and fructose) through an α(1→6) glycosidic bond. This structure contributes to its unique physical and chemical properties, affecting its solubility, stability, and reactivity in different environments. The structure also determines its role in plant physiology and its impact on human health and nutrition.

Chemical Reactions and Properties

The presence of raffinose in plants is associated with its role in the biosynthesis of more complex RFOs, such as stachyose and verbascose, through successive additions of galactose units. These reactions are enzymatically driven and are critical for the storage and transport of carbohydrates, as well as for plant stress responses. Raffinose and its derivatives are known to be involved in seed desiccation tolerance, indicating a protective role against environmental stress (M. Horbowicz & R. L. Obendorf, 1994).

Safety And Hazards

Raffinose should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided and non-sparking tools should be used .

Future Directions

Raffinose family oligosaccharides (RFOs) have emerged as feasible components for boosting or increasing seed vigor and longevity in recent years . Further molecular basis, biotechnological approaches, and CRISPR/Cas applications have been discussed briefly for the improvement of seed attributes and ultimately crop production .

properties

IUPAC Name

(3R,4S,5R,6R)-2-[[(2R,3S,4S,5R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16.5H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;;;;;/h5-17,19-29H,1-4H2;5*1H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16?,17?,18+;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITMAWRCWSHCRW-XRZHKTLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Raffinose Pentahydrate

CAS RN

17629-30-0
Record name α-D-Glucopyranoside, β-D-fructofuranosyl O-α-D-galactopyranosyl-(1.fwdarw.6)-, hydrate (1:5)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.743
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
117,000
Citations
D Elango, K Rajendran, L Van der Laan… - Frontiers in Plant …, 2022 - frontiersin.org
… , such as raffinose, to another RFO. In the formation of stachyose, two raffinose molecules act … function of STS gene in converting raffinose into stachyose as part of raffinose metabolism. …
Number of citations: 53 www.frontiersin.org
WV Ende - Frontiers in plant science, 2013 - frontiersin.org
Fructans and raffinose family oligosaccharides (RFOs) are the two most important classes of water-soluble carbohydrates in plants. Recent progress is summarized on their metabolism (…
Number of citations: 373 www.frontiersin.org
AI ElSayed, MS Rafudeen, D Golldack - Plant biology, 2014 - Wiley Online Library
Abiotic stresses resulting from water deficit, high salinity or periods of drought adversely affect plant growth and development and represent major selective forces during plant evolution. …
Number of citations: 302 onlinelibrary.wiley.com
HM Berman - … Section B: Structural Crystallography and Crystal …, 1970 - scripts.iucr.org
… Introduction Raffinose is a naturally occurring trisaccharide isolated from a variety of plants … of raffinose and sucrose may be useful in predicting their conformations. Since raffinose …
Number of citations: 122 scripts.iucr.org
Y BENNO, K ENDO, N SHIRAGAMI… - Bifidobacteria and …, 1987 - jstage.jst.go.jp
… We need to pay attention to the adaptation of a dosage of raffinose. The present study, however, demonstrates that raffinose is an effective sugar to increase the number of …
Number of citations: 161 www.jstage.jst.go.jp
TM Kuo, JF VanMiddlesworth… - Journal of Agricultural and …, 1988 - ACS Publications
… raffinose saccharide of mung bean, soybean, and cotton disappeared faster in the embryonic axes than in the cotyledons and no raffinose … The results suggest that raffinose saccharides …
Number of citations: 396 pubs.acs.org
T Peterbauer, A Richter - Seed Science Research, 2001 - cambridge.org
Raffinose family oligosaccharides (RFOs) are of almost ubiquitous occurrence in plant seeds. They accumulate during seed development and disappear rapidly during germination. The …
Number of citations: 409 www.cambridge.org
D French - Advances in carbohydrate chemistry, 1954 - Elsevier
… This review deals with raffinose and those saccharides which are related to raffinose by virtue of having one or more aD-galactopyranosyl groups in their structures. These D-galactosyl …
Number of citations: 200 www.sciencedirect.com
A Nishizawa, Y Yabuta, S Shigeoka - Plant physiology, 2008 - academic.oup.com
… the levels of galactinol and raffinose in HsfA2-overexpressing plants … raffinose as scavengers of the hydroxyl radical in vitro. Finally, we discuss the potential of galactinol and raffinose …
Number of citations: 090 academic.oup.com
EC Dierking, KD Bilyeu - The Plant Genome, 2008 - Wiley Online Library
… of soybean raffinose synthase, the key enzyme for raffinose … raffinose synthases and to evaluate the candidate raffinose … ) that contains low levels of raffinose and stachyose. Our …
Number of citations: 103 acsess.onlinelibrary.wiley.com

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